

A Head-to-Head Comparison of CH6953755 and Dasatinib in YES1 Inhibition

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **CH6953755** and dasatinib, two key inhibitors of YES1 kinase, a protein implicated in various cancers. This document synthesizes available experimental data to evaluate their performance and mechanisms of action.

YES1, a member of the SRC family of kinases (SFKs), plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation has been linked to the progression of several cancers, making it a significant target for therapeutic intervention. This guide focuses on a direct comparison of a highly selective YES1 inhibitor, **CH6953755**, and a multi-targeted kinase inhibitor, dasatinib, which also targets YES1.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of both compounds against YES1 and other kinases is summarized below. The data highlights the higher selectivity of **CH6953755** for YES1 compared to the broader activity profile of dasatinib.



Compound	Target Kinase	IC50 (nM)	Reference(s)
CH6953755	YES1	1.8	[1]
SRC	>1000	[2]	
LCK	>1000	[2]	
FYN	130	[2]	_
LYN	110	[2]	_
Dasatinib	YES1	<1.0	[1][3]
SRC	0.5	[3]	
LCK	0.4	[3]	_
ABL	<1.0	[3]	_
c-KIT	5.0	[3]	_

Mechanism of Action

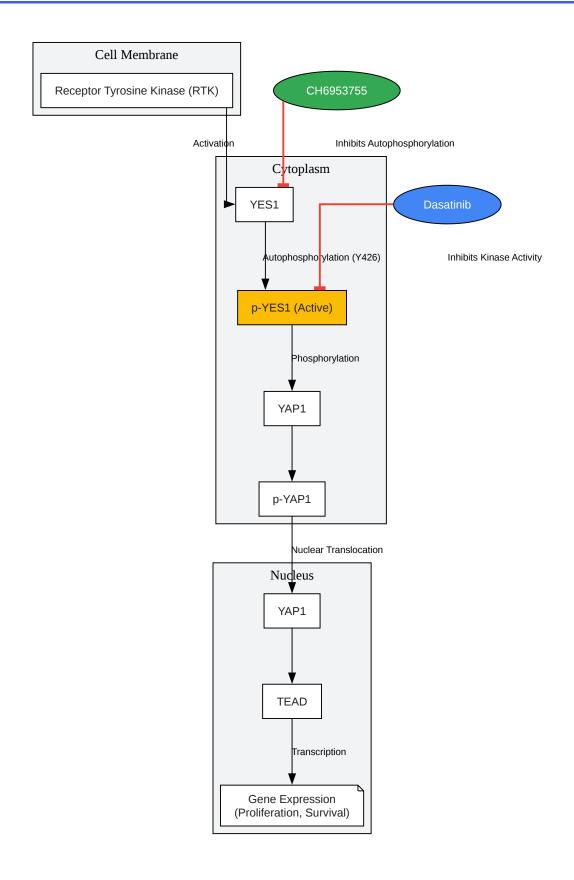
CH6953755 is a potent and orally active aminopyrazole derivative that demonstrates high selectivity for YES1 kinase.[1][4] Its mechanism of action involves the direct inhibition of YES1 kinase activity by preventing its autophosphorylation at tyrosine residue 426 (Tyr426), a critical step for its enzymatic activation.[1] This selective inhibition leads to antitumor activity, particularly in cancers characterized by YES1 gene amplification.[1]

Dasatinib is an ATP-competitive protein tyrosine kinase inhibitor with a broader target profile.[5] [6] It effectively inhibits multiple SRC family kinases, including YES1, SRC, LCK, and FYN, by binding to their active conformation.[3][6][7] In addition to SFKs, dasatinib also potently inhibits BCR-ABL and c-Kit.[3] Its anti-cancer effects in YES1-driven tumors are attributed to its inhibition of YES1 and its downstream signaling pathways.[8][9]

Signaling Pathway and Inhibition Points

The following diagram illustrates the YES1 signaling pathway and the points of intervention for both **CH6953755** and dasatinib.





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Caption: YES1 signaling pathway and points of inhibition by CH6953755 and dasatinib.



Experimental Protocols In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against YES1 kinase.

Objective: To measure the IC50 value of an inhibitor against purified YES1 enzyme.

Materials:

- · Recombinant human YES1 enzyme
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
- ATP
- YES1 substrate (e.g., Poly(Glu,Tyr) 4:1)[11]
- Test inhibitors (CH6953755, dasatinib) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit or similar detection reagent[12]
- 96-well or 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test inhibitors in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).[12]
- Add the diluted inhibitors to the wells of the assay plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
- Prepare a master mix containing the kinase assay buffer, ATP, and YES1 substrate.
- · Add the master mix to all wells.



- Initiate the kinase reaction by adding the purified YES1 enzyme to all wells except the background control.
- Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 45-60 minutes).[10][11]
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo[™] assay system according to the manufacturer's instructions. This involves adding the ADP-Glo[™] reagent, incubating, adding the kinase detection reagent, incubating again, and then reading the luminescence.
- Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based YES1 Inhibition Assay

This protocol describes a general method to assess the effect of YES1 inhibitors on the proliferation of cancer cells.

Objective: To determine the effect of YES1 inhibitors on the viability and proliferation of YES1-dependent cancer cell lines.

Materials:

- Cancer cell lines with and without YES1 gene amplification (e.g., KYSE70)[13]
- Cell culture medium and supplements
- Test inhibitors (CH6953755, dasatinib)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)[13][14]
- 96-well cell culture plates
- Incubator (37°C, 5% CO2)



Plate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test inhibitors in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include vehicle-only controls (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 72 hours).[15]
- At the end of the incubation period, assess cell viability using a suitable reagent. For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence.
 For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Summary

CH6953755 emerges as a highly selective inhibitor of YES1, offering a targeted approach for cancers with YES1 amplification. Its specificity may translate to a more favorable safety profile with fewer off-target effects. Dasatinib, while a potent YES1 inhibitor, exhibits a broader kinase inhibition profile. This multi-targeted action could be advantageous in certain contexts where co-inhibition of other kinases is beneficial, but it may also contribute to a different side-effect profile. The choice between these two inhibitors in a research or clinical setting will depend on the specific biological question or therapeutic strategy being pursued.

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